N-(4-acetamidophenyl)-1-aminocyclohexane-1-carboxamide;hydrochloride
Description
N-(4-acetamidophenyl)-1-aminocyclohexane-1-carboxamide;hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamidophenyl group attached to an aminocyclohexane carboxamide moiety. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-1-aminocyclohexane-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2.ClH/c1-11(19)17-12-5-7-13(8-6-12)18-14(20)15(16)9-3-2-4-10-15;/h5-8H,2-4,9-10,16H2,1H3,(H,17,19)(H,18,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFURUYPPFOZDKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2(CCCCC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-1-aminocyclohexane-1-carboxamide;hydrochloride typically involves a multi-step process:
Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 4-aminophenol to produce 4-acetamidophenol.
Cyclohexane Carboxamide Formation: The next step involves the reaction of cyclohexanone with ammonia to form cyclohexane carboxamide.
Coupling Reaction: The final step is the coupling of 4-acetamidophenol with cyclohexane carboxamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale acetylation: of 4-aminophenol using acetic anhydride.
Ammonolysis of cyclohexanone: to produce cyclohexane carboxamide.
Automated coupling reactions: using high-efficiency reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-1-aminocyclohexane-1-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamidophenyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamidophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Aminocyclohexane derivatives.
Substitution: Various substituted acetamidophenyl derivatives.
Scientific Research Applications
N-(4-acetamidophenyl)-1-aminocyclohexane-1-carboxamide;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of pain and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-acetamidophenyl)-1-aminocyclohexane-1-carboxamide;hydrochloride exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to pain and inflammation, potentially through inhibition of cyclooxygenase (COX) enzymes or modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetamidophenyl)-indomethacin amide: A potent and selective reversible inhibitor of COX-2.
4-acetamidophenol (acetaminophen): A widely used analgesic and antipyretic.
Uniqueness
N-(4-acetamidophenyl)-1-aminocyclohexane-1-carboxamide;hydrochloride is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
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